molecular formula C26H37BrN2O8 B14776212 Phthalimidinoglutarimide-C3-PEG4-C2-Br

Phthalimidinoglutarimide-C3-PEG4-C2-Br

Cat. No.: B14776212
M. Wt: 585.5 g/mol
InChI Key: SNVDHSIPQJDEOZ-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-PEG4-C2-Br is a complex organic compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its unique structure, which includes a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, terminated with a bromine atom. The combination of these functional groups makes it a versatile building block for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-PEG4-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain. The final step involves the introduction of the bromine atom. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-PEG4-C2-Br undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation.

    Reducing Agents: Like sodium borohydride for reduction.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bioconjugates.

Scientific Research Applications

Phthalimidinoglutarimide-C3-PEG4-C2-Br has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the development of bioconjugates for targeted drug delivery.

    Medicine: Investigated for its potential in creating novel therapeutics, particularly in the field of targeted protein degradation.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-PEG4-C2-Br involves its ability to interact with specific molecular targets. The phthalimide and glutarimide groups can bind to proteins, while the PEG linker provides flexibility and solubility. The bromine atom can be used for further functionalization, allowing the compound to be tailored for specific applications. The molecular pathways involved often include protein-protein interactions and enzymatic modifications.

Comparison with Similar Compounds

Phthalimidinoglutarimide-C3-PEG4-C2-Br can be compared with similar compounds such as:

    Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: Another compound with a similar structure but different terminal functional group.

    Phthalimidinoglutarimide-C3-O-PEG4-C2-acid: Contains an acid group instead of bromine.

    Pomalidomide-based compounds: Used in targeted protein degradation but with different linker and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in chemical modifications and applications.

Properties

Molecular Formula

C26H37BrN2O8

Molecular Weight

585.5 g/mol

IUPAC Name

3-[7-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C26H37BrN2O8/c27-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-29(26(21)32)23-6-7-24(30)28-25(23)31/h1,3,5,23H,2,4,6-19H2,(H,28,30,31)

InChI Key

SNVDHSIPQJDEOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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